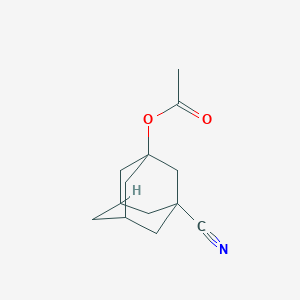
N-hexyl-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-4-nitro-1H-pyrazole-5-carboxamide (HNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNPC is a yellow crystalline solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-hexyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that N-hexyl-4-nitro-1H-pyrazole-5-carboxamide induces apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In neuroscience, N-hexyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-hexyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-hexyl-4-nitro-1H-pyrazole-5-carboxamide induces apoptosis by activating caspases and decreasing the expression of Bcl-2. In the brain, N-hexyl-4-nitro-1H-pyrazole-5-carboxamide reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-hexyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its high purity and stability. N-hexyl-4-nitro-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-hexyl-4-nitro-1H-pyrazole-5-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-hexyl-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of novel materials using N-hexyl-4-nitro-1H-pyrazole-5-carboxamide as a building block. Another area of research is the investigation of the neuroprotective effects of N-hexyl-4-nitro-1H-pyrazole-5-carboxamide in animal models of neurodegenerative diseases. Additionally, the potential use of N-hexyl-4-nitro-1H-pyrazole-5-carboxamide as a therapeutic agent for cancer treatment is an area of active research.
Conclusion
In conclusion, N-hexyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-hexyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized using various methods and has been extensively used in scientific research. The mechanism of action of N-hexyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it has been shown to have various biochemical and physiological effects. N-hexyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-hexyl-4-nitro-1H-pyrazole-5-carboxamide.
Synthesis Methods
N-hexyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 4-nitropyrazole-5-carboxylic acid with hexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-hexyl-4-nitro-1H-pyrazole-5-carboxamide.
Scientific Research Applications
N-hexyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively used in scientific research due to its potential applications in various fields such as cancer treatment, neuroscience, and material science. In cancer treatment, N-hexyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-hexyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, N-hexyl-4-nitro-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N-hexyl-4-nitro-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-2-3-4-5-6-11-10(15)9-8(14(16)17)7-12-13-9/h7H,2-6H2,1H3,(H,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZVLBSWCJQPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=NN1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)

![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)


![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)
![2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)
![[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)